7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one 7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one
Brand Name: Vulcanchem
CAS No.: 1533535-18-0
VCID: VC11628899
InChI: InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-5-7(11)3-4-8(9)12-6/h3-5H,11H2,1-2H3
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one

CAS No.: 1533535-18-0

Cat. No.: VC11628899

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

7-amino-1,3-dimethyl-1,2-dihydroquinoxalin-2-one - 1533535-18-0

Specification

CAS No. 1533535-18-0
Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name 7-amino-1,3-dimethylquinoxalin-2-one
Standard InChI InChI=1S/C10H11N3O/c1-6-10(14)13(2)9-5-7(11)3-4-8(9)12-6/h3-5H,11H2,1-2H3
Standard InChI Key VRWRPQZWFMIJDK-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2)N)N(C1=O)C

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The compound belongs to the 3,4-dihydroquinoxalin-2-one family, characterized by a benzene-fused ketopiperazine scaffold. The core structure consists of a six-membered aromatic ring fused to a partially saturated six-membered ring containing a ketone group at position 2. Key modifications include:

  • Amino group (-NH₂) at position 7, enhancing electronic density and reactivity for intermolecular interactions .

  • Methyl groups (-CH₃) at positions 1 and 3, which influence steric bulk and lipophilicity .

The molecular formula is C₁₀H₁₂N₄O, with a calculated molecular weight of 204.23 g/mol. Theoretical physicochemical properties, inferred from analogues like 7-amino-3,4-dihydro-1H-quinoxalin-2-one, suggest a density of ~1.28 g/cm³ and a boiling point near 450°C .

Synthetic Methodologies

Retrosynthetic Analysis

Synthetic routes to dihydroquinoxalin-2-ones often involve cyclization, acylation, or photochemical strategies:

  • Acylation-Reduction Pathways:

    • Nitro precursors (e.g., 7-nitro-1,2,3,4-tetrahydroquinoline) undergo acylation with haloacetyl halides, followed by catalytic hydrogenation to introduce the amino group . Methylation at positions 1 and 3 may employ alkyl halides or methyl sulfate in polar solvents like THF .

  • Michael Addition-Cyclization Cascades:

    • Chiral amino acids serve as starting materials for enantioselective synthesis. For example, L-phenylalanine derivatives undergo Michael addition with α,β-unsaturated ketones, followed by cyclization to form the dihydroquinoxalin-2-one core .

  • Photochemical Approaches:

    • Ultraviolet irradiation of quinoxaline-2(1H)-ones with unsaturated pendants induces intramolecular cycloadditions, yielding spirocyclic or fused derivatives .

Optimization Challenges

  • Regioselectivity: Controlling methylation at specific nitrogen atoms (N1 vs. N3) requires careful selection of bases and reaction conditions.

  • Catalytic Systems: Palladium on carbon (Pd/C) and cyclohexene are effective for nitro group reduction, achieving yields up to 75% .

Physicochemical Properties

Stability and Solubility

The compound’s stability is attributed to resonance within the conjugated quinoxaline system. Methyl groups enhance lipophilicity (LogP ~2.3), limiting aqueous solubility but improving membrane permeability .

Table 1: Estimated Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₀H₁₂N₄O
Molecular Weight204.23 g/mol
Density1.28 g/cm³
Boiling Point~450°C
LogP2.3
PSA (Polar Surface Area)67.15 Ų

Biological Activities and Mechanisms

Antitumor Activity

Structural analogues like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one demonstrate subnanomolar GI₅₀ values in the NCI-60 cancer cell line panel . Mechanistic studies suggest intercalation into DNA or inhibition of topoisomerase II .

Table 2: Biological Activities of Related Compounds

CompoundActivityTargetPotency (GI₅₀/IC₅₀)
GW420867X Anti-HIV-1Reverse transcriptase0.8 nM
7-Methoxy derivative AntiproliferativeTopoisomerase II0.5 nM

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a promising candidate for:

  • Kinase inhibitors: Methyl groups may occupy hydrophobic pockets in ATP-binding sites.

  • Anti-inflammatory agents: Analogues with sulfonamide substituents show potent Bradykinin B1 receptor antagonism .

Synthetic Challenges

  • Enantioselective synthesis: Asymmetric catalysis or chiral pool strategies are needed to access stereochemically pure variants .

  • Derivatization: Introducing fluorinated or heteroaromatic groups could modulate bioavailability and target selectivity.

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